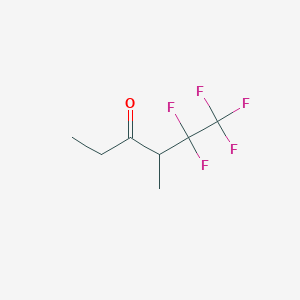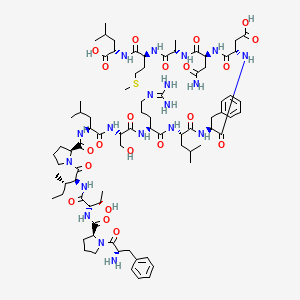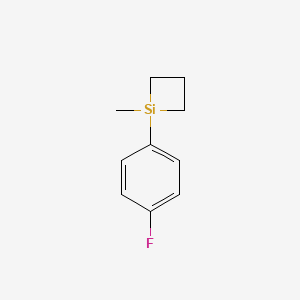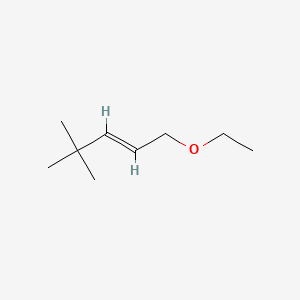![molecular formula C26H35NS2 B14625589 (2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile CAS No. 56056-71-4](/img/structure/B14625589.png)
(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile is an organic compound with the molecular formula C21H29NS2 It is characterized by the presence of a dodecylsulfanyl group attached to a phenyl ring, which is further connected to another phenyl ring through a sulfanyl linkage, and an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile typically involves the reaction of 4-(dodecylsulfanyl)benzenethiol with 2-bromo-1-(4-(dodecylsulfanyl)phenyl)ethanone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolate anion attacks the electrophilic carbon of the bromoacetophenone, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Aplicaciones Científicas De Investigación
(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups.
Mecanismo De Acción
The mechanism of action of (2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile depends on its specific application. For instance, if it is used as an antimicrobial agent, it may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but they often include interactions with proteins, enzymes, or nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
- (2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)methanol
- (2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid
- (2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid
Uniqueness
(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile is unique due to the presence of both a nitrile group and a dodecylsulfanyl group, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it a valuable compound for various applications.
Propiedades
Número CAS |
56056-71-4 |
|---|---|
Fórmula molecular |
C26H35NS2 |
Peso molecular |
425.7 g/mol |
Nombre IUPAC |
2-[2-(4-dodecylsulfanylphenyl)sulfanylphenyl]acetonitrile |
InChI |
InChI=1S/C26H35NS2/c1-2-3-4-5-6-7-8-9-10-13-22-28-24-16-18-25(19-17-24)29-26-15-12-11-14-23(26)20-21-27/h11-12,14-19H,2-10,13,20,22H2,1H3 |
Clave InChI |
FZBYNMRGKBATMO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCSC1=CC=C(C=C1)SC2=CC=CC=C2CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


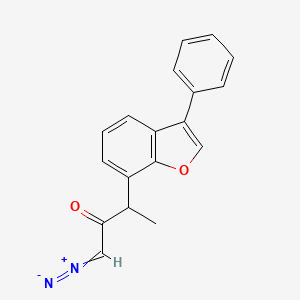
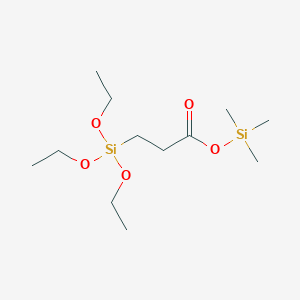
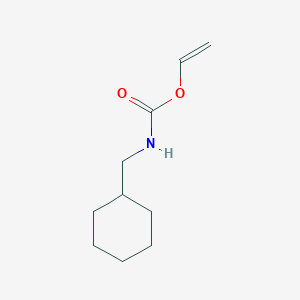
![{4-[Methyl(1,3-thiazol-2-yl)amino]phenyl}acetic acid](/img/structure/B14625527.png)
![Acetamide, N,N'-[(2-chlorophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14625528.png)
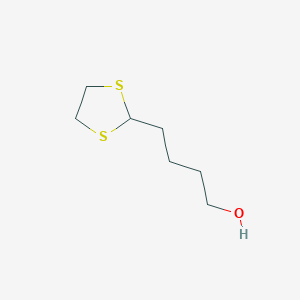
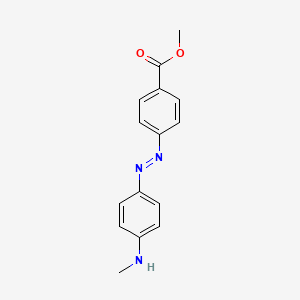
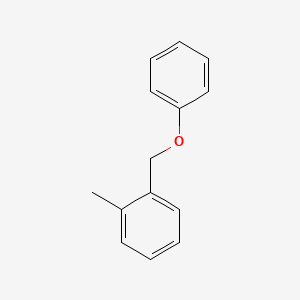
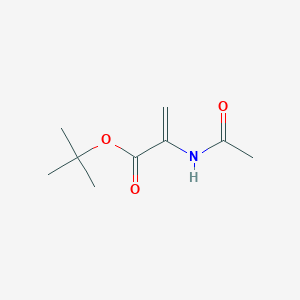
![Morpholine, 4-[1-(4-chlorophenyl)ethenyl]-](/img/structure/B14625558.png)
